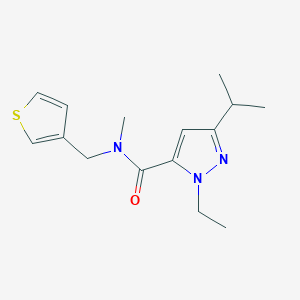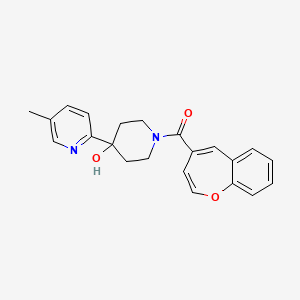![molecular formula C17H26N2O5S B5375000 N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of GSK-3 has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.
Mecanismo De Acción
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide inhibits N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by binding to the ATP binding site of the kinase. N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is involved in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several biochemical and physiological effects. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide reduces the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide stabilizes mood and reduces manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide improves insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its potency and selectivity for N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, which allows for the specific inhibition of the kinase. The limitations of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its cost and potential toxicity.
Direcciones Futuras
For the study of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide include the development of more potent and selective inhibitors of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, the investigation of the role of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in other diseases, and the identification of new signaling pathways regulated by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide. Additionally, the use of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in preclinical and clinical studies for the treatment of Alzheimer's disease, bipolar disorder, and type 2 diabetes will continue to be an area of active research.
Métodos De Síntesis
The synthesis of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)aniline with isopropyl chloroformate to form N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)aniline. This intermediate is then reacted with 3-bromopropionyl chloride to form N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its therapeutic potential in several diseases. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to reduce the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to stabilize mood and reduce manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)18-17(20)7-4-14-12-15(5-6-16(14)23-3)25(21,22)19-8-10-24-11-9-19/h5-6,12-13H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIHWMVQJSRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)
![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)
